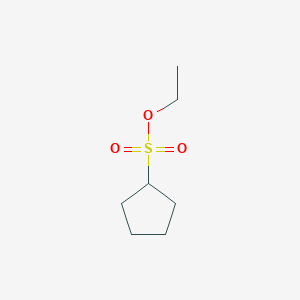

Ethyl cyclopentanesulfonate

CAS No.: 5455-52-7

Cat. No.: VC20662579

Molecular Formula: C7H14O3S

Molecular Weight: 178.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5455-52-7 |

|---|---|

| Molecular Formula | C7H14O3S |

| Molecular Weight | 178.25 g/mol |

| IUPAC Name | ethyl cyclopentanesulfonate |

| Standard InChI | InChI=1S/C7H14O3S/c1-2-10-11(8,9)7-5-3-4-6-7/h7H,2-6H2,1H3 |

| Standard InChI Key | BPKSZZQVTJYCBN-UHFFFAOYSA-N |

| Canonical SMILES | CCOS(=O)(=O)C1CCCC1 |

Introduction

Chemical Identity and Structural Characteristics

Ethyl cyclopentanesulfonate belongs to the class of sulfonic acid esters, which are widely recognized for their utility as alkylating agents and intermediates in organic synthesis. The compound’s molecular formula is C₇H₁₂O₃S, with a molecular weight of 176.23 g/mol . Its structure comprises a cyclopentane ring linked to a sulfonate group (-SO₃⁻), which is esterified with an ethyl group (-OCH₂CH₃).

Spectral and Physical Properties

While explicit spectral data (e.g., NMR, IR) for ethyl cyclopentanesulfonate are absent in the reviewed literature, analogous sulfonate esters typically exhibit distinct infrared absorption bands for the sulfonate group (1050–1200 cm⁻¹ for S=O stretching) and ethyl ester functionalities (∼1250 cm⁻¹ for C-O) . Physical properties such as melting and boiling points remain undocumented, though sulfonate esters generally exhibit moderate thermal stability and solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Synthetic Pathways and Reactivity

Synthesis from Sulfonyl Chlorides

A plausible route to ethyl cyclopentanesulfonate involves the reaction of cyclopentanesulfonyl chloride with ethanol in the presence of a base (e.g., triethylamine). This method, common for sulfonate ester synthesis, proceeds via nucleophilic substitution:

The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .

Alkylation Applications

Environmental and Biological Considerations

Ecotoxicology

Comparative Analysis with Related Compounds

| Compound | CAS Number | Key Differences | Applications |

|---|---|---|---|

| Ethyl cyclopentane | 1640-89-7 | Lacks sulfonate group; hydrocarbon | Fuel additive, solvent |

| Cyclopentanesulfonic acid | Not available | Free sulfonic acid; higher polarity | Catalyst, ion-exchange resins |

| Methyl cyclopentanesulfonate | Not available | Methyl ester instead of ethyl | Alkylating agent, polymer synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume